1,3-Dioctadecylurea

Catalog No.
S1909540
CAS No.
4051-66-5
M.F
C37H76N2O
M. Wt
565 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dioctadecylurea

CAS Number

4051-66-5

Product Name

1,3-Dioctadecylurea

IUPAC Name

1,3-dioctadecylurea

Molecular Formula

C37H76N2O

Molecular Weight

565 g/mol

InChI

InChI=1S/C37H76N2O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-37(40)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H2,38,39,40)

InChI Key

AOZVWUCYHOWWPH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCNC(=O)NCCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)NCCCCCCCCCCCCCCCCCC

1,3-Dioctadecylurea (also known as distearylurea) is a highly hydrophobic, symmetrically substituted long-chain aliphatic urea characterized by its dual C18 alkyl tails and a central hydrogen-bonding urea motif [1]. With a melting point of 110–112 °C, it is significantly more thermally stable than standard fatty acids or mono-alkyl amides [1]. In industrial and scientific procurement, it is primarily sourced as a robust organogelator, a structural matrix component for phase-change inks, and a highly insoluble hydrophobic barrier material [2]. Its ability to form extended, highly ordered supramolecular networks via intermolecular hydrogen bonding makes it a critical material for applications requiring strict rheological control, solvent resistance, and nanoparticle dispersion stability [2].

Buyers attempting to substitute 1,3-Dioctadecylurea with more common industrial waxes, such as ethylene bis stearamide (EBS) or stearic acid, frequently encounter failures in high-stress rheological and thermal applications [1]. While standard lipid excipients and waxes are cost-effective, they lack the rigid, directional hydrogen-bonding capacity of the central symmetric urea core found in 1,3-Dioctadecylurea [2]. Substituting with shorter-chain symmetric ureas (e.g., 1,3-dihexadecylurea) or mono-alkyl amines drastically alters the solubility profile and critical gelation concentration, leading to premature phase separation in organogels or failure to prevent nanoparticle aggregation in colloidal dispersions [2]. Procurement must prioritize the exact C18 symmetric urea structure when thermal stability above 100 °C, extreme organic solvent resistance, and precise supramolecular alignment are non-negotiable[1].

Thermal Stability and Melting Point Superiority vs. Standard Fatty Acids

For high-temperature binder and phase-change applications, 1,3-Dioctadecylurea exhibits a melting point of 110–112 °C, driven by strong intermolecular hydrogen bonding at the urea core combined with extensive van der Waals packing of the C18 chains [1]. In contrast, standard stearic acid melts at approximately 69 °C, and mono-octadecylurea melts significantly lower than the symmetric dimer[1]. This ~40 °C thermal advantage allows 1,3-Dioctadecylurea to maintain structural integrity and gel network stability in phase-change formulations where standard lipid excipients would prematurely liquefy or degrade [1].

Evidence DimensionMelting Point / Thermal Stability
Target Compound Data110–112 °C
Comparator Or BaselineStearic acid (~69 °C)
Quantified Difference~40 °C higher melting threshold
ConditionsStandard atmospheric pressure thermal analysis

Crucial for selecting structural matrices and phase-change materials that must withstand elevated processing temperatures without premature melting.

Nanoparticle Aggregation Prevention in Phase-Change Inks

In the formulation of phase-change inks and nanoparticle dispersions, the use of 1,3-Dioctadecylurea (distearylurea) as a gelling agent provides superior colloidal stability compared to standard low-melting waxes [1]. Formulations utilizing the symmetric C18 urea network demonstrate the ability to align 10–20 nm silica nanoparticles along the gel network, resulting in substantially reduced or zero observable nanoparticle aggregation under electron microscopy [1]. Standard non-urea wax baselines fail to provide this directional templating, leading to asymmetric particle clustering and poor ink jetting performance at high operating temperatures [1].

Evidence DimensionNanoparticle Aggregation and Alignment
Target Compound DataHighly aligned 10-20 nm silica particles with near-zero aggregation
Comparator Or BaselineStandard low-melting wax carriers (random aggregation and clustering)
Quantified DifferenceSubstantially reduced aggregation and improved directional alignment
ConditionsColloidal dispersion of silica nanoparticles in phase-change ink carrier

Ensures reliable jetting and prevents nozzle clogging in industrial printing and advanced coating applications.

Extreme Hydrophobicity and Organic Solvent Insolubility

1,3-Dioctadecylurea exhibits profound insolubility in most common organic solvents at room temperature, a property stemming from its symmetric dual C18 chains and strong intermolecular urea hydrogen bonding [1]. While closely related precursors like octadecylamine are readily soluble in common organic solvents, the formation of the symmetric urea drastically shifts the solubility profile, causing it to rapidly precipitate out of solution as an insoluble solid [1]. For procurement in coating or barrier applications, this extreme solvent resistance makes it a superior hydrophobic matrix compared to soluble mono-alkyl amines or standard lipids[1].

Evidence DimensionOrganic Solvent Solubility at Room Temperature
Target Compound DataExtremely low solubility (precipitates as a solid)
Comparator Or BaselineOctadecylamine / Mono-alkyl precursors (readily soluble)
Quantified DifferenceComplete precipitation vs. full solvation
ConditionsRoom temperature in standard organic solvents

Critical for formulating highly resistant hydrophobic coatings or solid lipid matrices that must not degrade or dissolve when exposed to organic solvents.

Gelling Agent for High-Temperature Phase-Change Inks

Directly leveraging its 110–112 °C melting point and ability to align nanoparticles (as detailed in Section 3), 1,3-Dioctadecylurea is an optimal gelling agent for piezoelectric solid ink jet printers operating at elevated temperatures (~140 °C)[1]. It prevents the aggregation of silica or titania nanoparticles in the ink carrier, ensuring smooth jetting and high-quality image permanence without nozzle clogging [1].

Highly Resistant Hydrophobic Matrices and Chemical Process Barriers

Because 1,3-Dioctadecylurea exhibits extreme insolubility at room temperature in standard organic solvents, it is an ideal candidate for formulating highly resistant hydrophobic barrier matrices [2]. Unlike soluble mono-alkyl amines or standard lipids, the symmetric urea network will not degrade or dissolve when exposed to common non-polar to weakly polar organic solvents, ensuring long-term matrix stability and controlled precipitation in industrial chemical processes [2].

Synthesis of Lanthanidomesogens and Liquid-Crystalline Complexes

For researchers developing luminescent liquid crystals, 1,3-Dioctadecylurea acts as a reliable hydrophobic ligand [3]. It forms stable complexes with rare-earth halides (e.g., terbium(III) chloride), inducing well-defined rectangular and hexagonal columnar liquid-crystalline phases at elevated temperatures (109–179 °C), which is critical for advanced optical and display materials[3].

XLogP3

17

UNII

167726JT6B

Wikipedia

1,3-dioctadecylurea

Dates

Last modified: 08-16-2023

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